N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
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Overview
Description
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetic organic compound that features a benzhydryl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide typically involves the reaction of benzhydryl chloride with 5,6,7,8-tetrahydroquinoline-4-ol in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a more saturated amine.
Scientific Research Applications
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Shares the benzhydryl group but has different pharmacological properties.
Tetrahydroquinoline Derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-benzhydryl-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-28-22-15-16-25-21-14-8-7-13-20(21)22)26-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-16,24H,7-8,13-14,17H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNPVHLGVUWLJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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